molecular formula C18H20FNO2S B2553928 3-fluoro-4-methoxy-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzamide CAS No. 1797970-90-1

3-fluoro-4-methoxy-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzamide

Cat. No. B2553928
CAS RN: 1797970-90-1
M. Wt: 333.42
InChI Key: SPDYWONEGRCDJH-UHFFFAOYSA-N
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Description

3-fluoro-4-methoxy-N-((1-(thiophen-2-yl)cyclopentyl)methyl)benzamide, also known as TAK-659, is a novel kinase inhibitor that has attracted significant attention in scientific research due to its potential therapeutic applications. This compound is a selective inhibitor of the Bruton's tyrosine kinase (BTK), which plays a crucial role in B-cell receptor signaling and is involved in the pathogenesis of various B-cell malignancies.

Scientific Research Applications

Molecular Imaging Applications

Fluorine-containing benzamide analogs have been synthesized and evaluated as potential ligands for positron emission tomography (PET) imaging. These compounds, designed to target the sigma-2 receptor status of solid tumors, demonstrate the utility of fluorine in enhancing the specificity and efficacy of molecular imaging probes. The successful radiolabeling of these compounds with fluorine-18, a radioisotope used in PET, highlights the significant role of fluorinated compounds in biomedical imaging (Tu et al., 2007).

Fluorinated Heterocycles in Pharmaceuticals

Research on fluorinated heterocycles demonstrates their critical importance in pharmaceutical and agrochemical industries. The development of diverse fluorinated heterocycles through rhodium(III)-catalyzed C-H activation underscores the versatility of fluorine in medicinal chemistry. These compounds exhibit potential for creating drugs with improved efficacy and pharmacokinetic profiles, showcasing the value of introducing fluorine into pharmaceutical compounds (Wu et al., 2017).

properties

IUPAC Name

3-fluoro-4-methoxy-N-[(1-thiophen-2-ylcyclopentyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FNO2S/c1-22-15-7-6-13(11-14(15)19)17(21)20-12-18(8-2-3-9-18)16-5-4-10-23-16/h4-7,10-11H,2-3,8-9,12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPDYWONEGRCDJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC2(CCCC2)C3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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